N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide
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Overview
Description
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the 2-hydroxynaphthalene derivative through a Friedel-Crafts acylation reaction.
Benzylation: The naphthalene derivative is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the formation of the amide bond by reacting the benzylated naphthalene derivative with phenylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamine.
Substitution: Formation of various benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological macromolecules, while the amide group can participate in amide bond formation with proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(2-hydroxyphenyl)-3-phenylpropanamide
- N-benzyl-3-(2-hydroxybenzyl)-3-phenylpropanamide
- N-benzyl-3-(2-hydroxyphenyl)-3-phenylacetamide
Uniqueness
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide is unique due to the presence of the hydroxynaphthalene moiety, which imparts distinct chemical and biological properties compared to similar compounds with phenyl or benzyl groups. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzyl-3-(2-hydroxynaphthalen-1-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO2/c28-24-16-15-21-13-7-8-14-22(21)26(24)23(20-11-5-2-6-12-20)17-25(29)27-18-19-9-3-1-4-10-19/h1-16,23,28H,17-18H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRZVWAUBZEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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